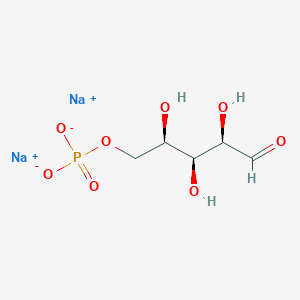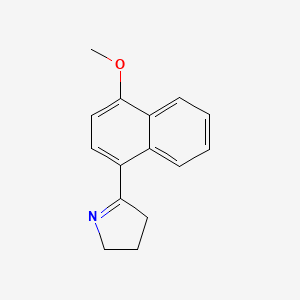
5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole: (4-Methoxy-naphthalen-1-yl)-acetic acid , is a chemical compound with the molecular formula C13H12O3. Its IUPAC name is (4-methoxy-1-naphthyl)acetic acid . This compound features a pyrrole ring fused to a naphthalene moiety, and the methoxy group at the 4-position of the naphthalene ring enhances its stability and reactivity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole. One common approach involves the condensation of 4-methoxy-1-naphthaldehyde with an appropriate amine (such as pyrrole) under acidic conditions. The reaction proceeds through a Schiff base intermediate, followed by reduction to yield the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential industrial processes. Researchers and manufacturers may optimize these methods for large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group in the aldehyde or ketone functionality may yield secondary or tertiary alcohols.
Substitution: The methoxy group can be substituted under appropriate conditions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in aprotic solvents.
Substitution: Strong bases (e.g., sodium hydroxide, potassium hydroxide) in polar solvents.
Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the aldehyde group yields the corresponding alcohol.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
5-(4-methoxynaphthalen-1-yl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C15H15NO/c1-17-15-9-8-12(14-7-4-10-16-14)11-5-2-3-6-13(11)15/h2-3,5-6,8-9H,4,7,10H2,1H3 |
InChI Key |
GRVFDXXYOSJRCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=NCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)
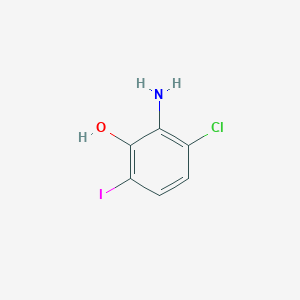

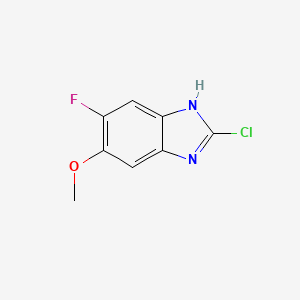

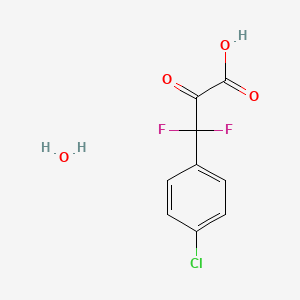
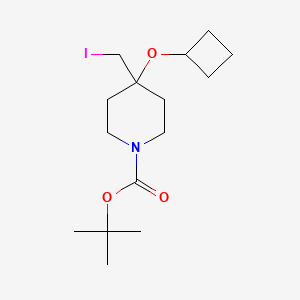
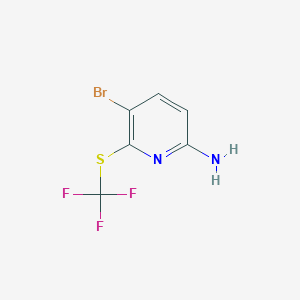
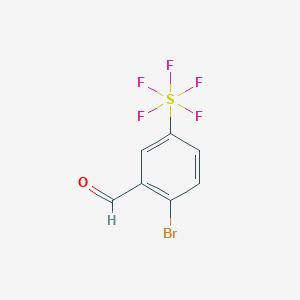
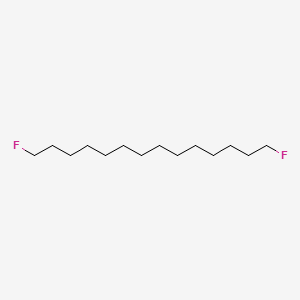

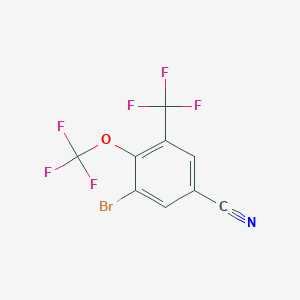
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
